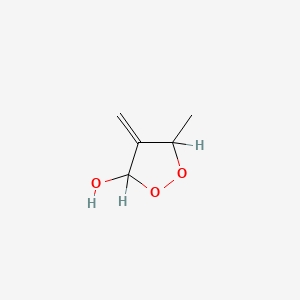![molecular formula C24H30Cl2O6Sn B14323552 Dibutylbis{[(2-chlorophenoxy)acetyl]oxy}stannane CAS No. 104697-81-6](/img/structure/B14323552.png)
Dibutylbis{[(2-chlorophenoxy)acetyl]oxy}stannane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Dibutylbis{[(2-chlorophenoxy)acetyl]oxy}stannane is an organotin compound characterized by the presence of tin (Sn) bonded to organic groups. Organotin compounds are known for their diverse applications in various fields, including catalysis, biocides, and stabilizers for polyvinyl chloride (PVC). This compound, in particular, has unique properties due to the presence of 2-chlorophenoxy and acetyl groups.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Dibutylbis{[(2-chlorophenoxy)acetyl]oxy}stannane typically involves the reaction of dibutyltin oxide with 2-chlorophenoxyacetic acid in the presence of a suitable solvent. The reaction conditions often include heating and stirring to ensure complete reaction and formation of the desired product. The general reaction can be represented as follows:
Dibutyltin oxide+2(2-chlorophenoxyacetic acid)→Dibutylbis[(2-chlorophenoxy)acetyl]oxystannane+Water
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification steps such as recrystallization or distillation may be employed to obtain high-purity this compound.
Chemical Reactions Analysis
Types of Reactions
Dibutylbis{[(2-chlorophenoxy)acetyl]oxy}stannane can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form higher oxidation state tin compounds.
Reduction: Reduction reactions can convert the compound to lower oxidation state tin compounds.
Substitution: The 2-chlorophenoxy and acetyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Nucleophiles like amines or thiols can be employed for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield dibutyltin dichloride, while substitution with an amine may produce a dibutyltin amide derivative.
Scientific Research Applications
Dibutylbis{[(2-chlorophenoxy)acetyl]oxy}stannane has several scientific research applications:
Chemistry: It is used as a catalyst in organic synthesis, particularly in the formation of carbon-carbon bonds.
Biology: The compound has been studied for its potential biological activity, including antimicrobial and antifungal properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of certain cancers.
Industry: It is used as a stabilizer in the production of PVC and other polymers, enhancing their thermal stability and durability.
Mechanism of Action
The mechanism of action of Dibutylbis{[(2-chlorophenoxy)acetyl]oxy}stannane involves its interaction with cellular components. The compound can bind to proteins and enzymes, altering their function and leading to various biological effects. The molecular targets and pathways involved include:
Enzyme Inhibition: The compound can inhibit the activity of certain enzymes, affecting metabolic pathways.
Protein Binding: It can bind to proteins, altering their structure and function.
Cellular Signaling: The compound may interfere with cellular signaling pathways, leading to changes in cell behavior.
Comparison with Similar Compounds
Dibutylbis{[(2-chlorophenoxy)acetyl]oxy}stannane can be compared with other organotin compounds such as:
- Dibutyltin dilaurate
- Dibutyltin dichloride
- Dibutyltin oxide
Uniqueness
The presence of 2-chlorophenoxy and acetyl groups in this compound imparts unique properties, such as enhanced stability and specific biological activity, distinguishing it from other organotin compounds.
Similar Compounds
- Dibutyltin dilaurate : Used as a catalyst in polyurethane production.
- Dibutyltin dichloride : Known for its use in organic synthesis and as a stabilizer for PVC.
- Dibutyltin oxide : Commonly used as a catalyst and stabilizer in various industrial applications.
Properties
CAS No. |
104697-81-6 |
|---|---|
Molecular Formula |
C24H30Cl2O6Sn |
Molecular Weight |
604.1 g/mol |
IUPAC Name |
[dibutyl-[2-(2-chlorophenoxy)acetyl]oxystannyl] 2-(2-chlorophenoxy)acetate |
InChI |
InChI=1S/2C8H7ClO3.2C4H9.Sn/c2*9-6-3-1-2-4-7(6)12-5-8(10)11;2*1-3-4-2;/h2*1-4H,5H2,(H,10,11);2*1,3-4H2,2H3;/q;;;;+2/p-2 |
InChI Key |
BHRVUAMUGZXANT-UHFFFAOYSA-L |
Canonical SMILES |
CCCC[Sn](CCCC)(OC(=O)COC1=CC=CC=C1Cl)OC(=O)COC2=CC=CC=C2Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


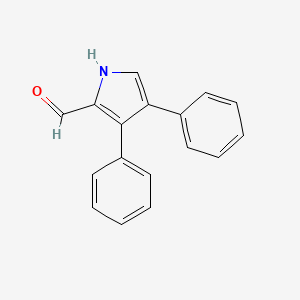



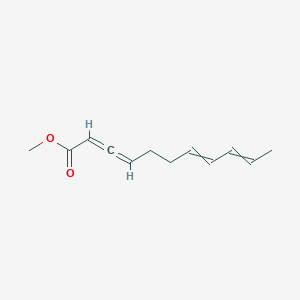
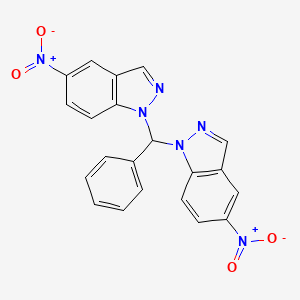
![4-[(Methanesulfonyl)methyl]-1-(4-methylbenzene-1-sulfonyl)-1H-indole](/img/structure/B14323516.png)
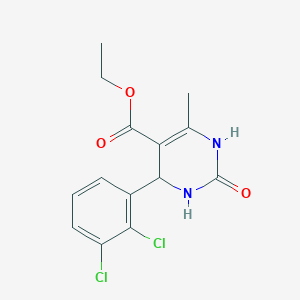

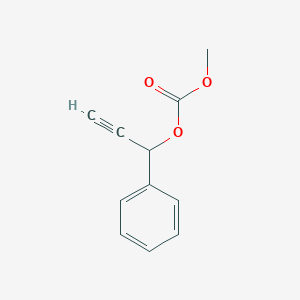
![2-{[2-(1H-Imidazol-5-yl)ethyl]amino}benzene-1,4-diol](/img/structure/B14323533.png)

